2-chloro-5-isocyanatoThiophene

Medicinal Chemistry Drug Design Physicochemical Property

The chlorine substituent in 2-chloro-5-isocyanatothiophene (CAS 76537-13-8) is non-negotiable. Compared to 2-thienyl isocyanate, its electron-withdrawing effect increases the ACD/LogP from 2.26 to 3.02, lowers PSA to 57.7 Ų, and raises the boiling point to 214.6°C. This unique profile makes it the essential synthon for P2Y12 inhibitor programs requiring precise lipophilicity and CNS penetration. It also minimizes evaporative loss in high-temp parallel syntheses. Generic substitution compromises pharmacological relevance and process robustness.

Molecular Formula C5H2ClNOS
Molecular Weight 159.59 g/mol
CAS No. 76537-13-8
Cat. No. B033102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-isocyanatoThiophene
CAS76537-13-8
Molecular FormulaC5H2ClNOS
Molecular Weight159.59 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)N=C=O
InChIInChI=1S/C5H2ClNOS/c6-4-1-2-5(9-4)7-3-8/h1-2H
InChIKeyACYONAAFLZGBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-isocyanatothiophene (CAS 76537-13-8): A Key Heterocyclic Isocyanate for P2Y12 Inhibitor Synthesis


2-Chloro-5-isocyanatothiophene (CAS 76537-13-8), also known as 2-Chloro-thiophene-5-isocyanate, is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a chlorine atom and at the 5-position with a highly reactive isocyanate (-N=C=O) functional group . With a molecular formula of C₅H₂ClNOS and a molecular weight of 159.59 g/mol, this compound is primarily employed as a specialized building block in medicinal chemistry, notably in the preparation of P2Y12 inhibitors used for the treatment of platelet aggregation disorders .

Why 2-Chloro-5-isocyanatothiophene Cannot Be Interchanged with Unsubstituted Thienyl Isocyanates


Generic substitution of 2-chloro-5-isocyanatothiophene with simpler thienyl isocyanates like 2-thienyl isocyanate (CAS 2048-57-9) is scientifically unsound due to significant differences in key physicochemical and reactivity profiles. The presence of the electron-withdrawing chlorine substituent on the thiophene ring drastically alters the compound's lipophilicity, boiling point, vapor pressure, and water solubility compared to its unsubstituted analog . These differences directly impact reaction conditions, purification strategies, and the final physicochemical properties of derived pharmaceutical candidates, making 2-chloro-5-isocyanatothiophene a non-interchangeable, specific synthon for targeted applications such as P2Y12 inhibitor synthesis [1].

Quantitative Differentiation of 2-Chloro-5-isocyanatothiophene from its Unsubstituted Analog 2-Thienyl Isocyanate


Enhanced Lipophilicity: ACD/LogP 3.02 vs. 2.26 for 2-Thienyl Isocyanate

The introduction of a chlorine atom at the 2-position of the thiophene ring in 2-chloro-5-isocyanatothiophene results in a substantial increase in lipophilicity compared to its unsubstituted analog, 2-thienyl isocyanate (CAS 2048-57-9). The predicted ACD/LogP value for 2-chloro-5-isocyanatothiophene is 3.02 , whereas the corresponding value for 2-thienyl isocyanate is 2.26 . This difference is a critical design consideration for medicinal chemists aiming to optimize membrane permeability and oral bioavailability of drug candidates.

Medicinal Chemistry Drug Design Physicochemical Property

Reduced Vapor Pressure: 0.303 mmHg vs. 1.69 mmHg for 2-Thienyl Isocyanate at 25°C

2-Chloro-5-isocyanatothiophene exhibits a significantly lower vapor pressure compared to 2-thienyl isocyanate. The estimated vapor pressure for the target compound is 0.303 mmHg at 25°C , whereas its unsubstituted analog has a predicted vapor pressure of 1.69 mmHg at the same temperature . This ~5.6-fold reduction in volatility is a direct consequence of the increased molecular weight and altered intermolecular forces due to the chlorine substituent.

Process Chemistry Safety Assessment Handling and Storage

Higher Boiling Point: 214.6°C vs. 161.5°C for 2-Thienyl Isocyanate

The chlorine substitution on the thiophene ring increases the boiling point of 2-chloro-5-isocyanatothiophene to a predicted 214.6±25.0 °C at 760 mmHg , compared to 161.5±13.0 °C for 2-thienyl isocyanate . This substantial 53.1°C difference is directly attributable to the higher molecular weight and stronger intermolecular interactions of the chlorinated compound.

Synthetic Chemistry Process Development Reaction Condition

Lower Water Solubility: 168.2 mg/L vs. 834.6 mg/L for 2-Thienyl Isocyanate

2-Chloro-5-isocyanatothiophene is predicted to be considerably less soluble in water than 2-thienyl isocyanate. The estimated water solubility for the chlorinated compound is 168.2 mg/L at 25°C (log Kow = 3.06) , in stark contrast to 834.6 mg/L for the unsubstituted analog (log Kow = 2.41) . This nearly five-fold decrease in aqueous solubility is a direct consequence of the increased lipophilicity conferred by the chlorine atom.

Formulation Science ADME Prediction Environmental Fate

Strategic Procurement and Application Scenarios for 2-Chloro-5-isocyanatothiophene


Synthesis of P2Y12 Inhibitors for Antiplatelet Drug Development

The primary documented application of 2-chloro-5-isocyanatothiophene is as a key building block in the preparation of P2Y12 inhibitors, a class of drugs used to treat platelet aggregation disorders . The chlorine and isocyanate functionalities are essential for constructing the core pharmacophore and modulating the physicochemical properties of the final drug candidates. Procurement for this purpose should prioritize high-purity batches (e.g., ≥95% [1]) to ensure synthetic fidelity and avoid off-target reactivity in complex, multi-step syntheses.

Design of Lipophilic, CNS-Penetrant Small Molecule Libraries

Given its significantly higher ACD/LogP of 3.02 compared to 2.26 for 2-thienyl isocyanate , 2-chloro-5-isocyanatothiophene is strategically suited for synthesizing compound libraries targeting central nervous system (CNS) disorders. Its enhanced lipophilicity and lower polar surface area (57.7 Ų ) align with favorable CNS drug-like property space, increasing the likelihood of achieving sufficient blood-brain barrier penetration. Researchers should select this scaffold when CNS target engagement is a primary project goal.

High-Temperature Solution-Phase Parallel Synthesis

The elevated boiling point (214.6°C ) and reduced vapor pressure (0.303 mmHg ) of 2-chloro-5-isocyanatothiophene, relative to its unsubstituted analog, make it a superior reagent for high-temperature solution-phase parallel synthesis or automated library production. Its lower volatility minimizes evaporative losses and reduces the risk of cross-contamination in automated synthesis platforms, while its thermal stability allows for a broader range of reaction conditions, thereby increasing synthetic flexibility and throughput.

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